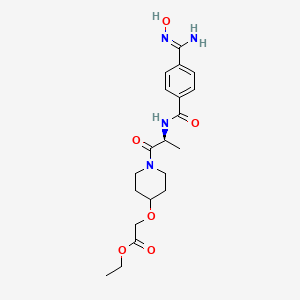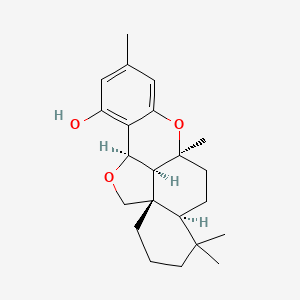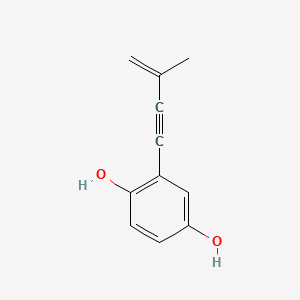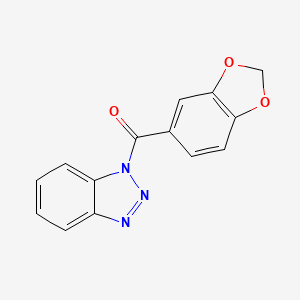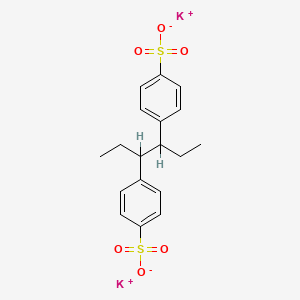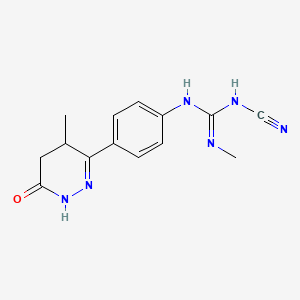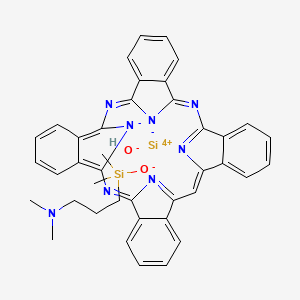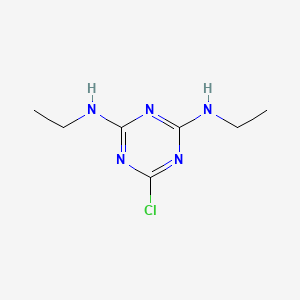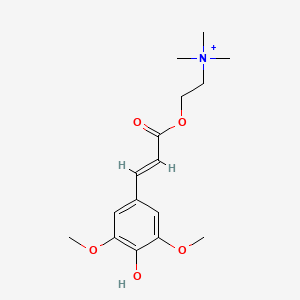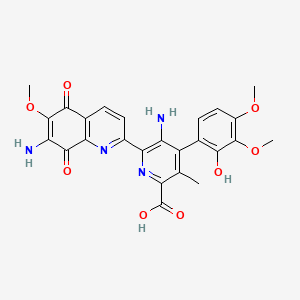
U-104
Vue d'ensemble
Description
Applications De Recherche Scientifique
U-104 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Biological Studies: It is used to study the role of carbonic anhydrase enzymes in cellular processes such as pH regulation, cell proliferation, and migration.
Medical Applications: this compound is being investigated as a potential therapeutic agent for the treatment of cancers, particularly those that are hypoxic and resistant to conventional therapies.
Industrial Applications: The compound is used in the development of diagnostic tools and assays for detecting carbonic anhydrase activity.
Mécanisme D'action
Target of Action
The primary targets of U-104 are carbonic anhydrase IX (CA IX) and carbonic anhydrase XII (CA XII) . These are transmembrane proteins that are predominantly expressed in the hypoxic tumor microenvironment . They play a crucial role in maintaining acid-base balance in cells .
Mode of Action
This compound acts by inhibiting CA IX and CA XII . The inhibition of these enzymes disrupts the acid-base balance within tumor cells, which can lead to a decrease in tumor cell viability .
Biochemical Pathways
The inhibition of CA IX and CA XII by this compound affects several biochemical pathways. For instance, it has been shown to inhibit tumor progression through CA IX and CA XII in tongue squamous cell carcinoma . Furthermore, the inhibition of these enzymes can lead to a decrease in cell migration and an increase in cell death .
Result of Action
The inhibition of CA IX and CA XII by this compound leads to a decrease in tumor cell viability and an increase in cell death . This suggests that this compound may have potential as an anti-tumor agent.
Action Environment
The action of this compound is influenced by the tumor microenvironment. Specifically, CA IX and CA XII, the targets of this compound, are predominantly expressed in hypoxic tumor environments Therefore, the efficacy of this compound may be influenced by the level of hypoxia within the tumor
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de U-104 implique la réaction de l'isocyanate de 4-fluorophényle avec la 4-sulfamoylphénylamine. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane dans des conditions de température contrôlée pour assurer la formation du produit souhaité .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir this compound avec une pureté et un rendement élevés. Le composé est ensuite formulé pour des applications de recherche et cliniques .
Analyse Des Réactions Chimiques
Types de réactions : U-104 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs sulfonamide et urée. Ces réactions peuvent être catalysées par divers réactifs dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : this compound peut réagir avec des nucléophiles en présence d'une base pour former des dérivés substitués.
Réactions d'oxydation et de réduction : Bien que this compound soit stable dans des conditions normales, il peut subir une oxydation ou une réduction en présence d'agents oxydants ou réducteurs forts.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés d'urée substitués .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Recherche sur le cancer : this compound est largement étudié pour son potentiel à inhiber la croissance tumorale et la métastase en ciblant l'anhydrase carbonique IX et l'anhydrase carbonique XII, qui sont surexprimées dans de nombreux types de cancer.
Études biologiques : Il est utilisé pour étudier le rôle des enzymes anhydrase carbonique dans les processus cellulaires tels que la régulation du pH, la prolifération cellulaire et la migration.
Applications médicales : this compound est étudié comme un agent thérapeutique potentiel pour le traitement des cancers, en particulier ceux qui sont hypoxiques et résistants aux thérapies conventionnelles.
Applications industrielles : Le composé est utilisé dans le développement d'outils de diagnostic et d'essais pour détecter l'activité de l'anhydrase carbonique.
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de l'anhydrase carbonique IX et de l'anhydrase carbonique XII. Ces enzymes sont impliquées dans l'hydratation réversible du dioxyde de carbone en bicarbonate et en protons, une réaction essentielle au maintien de l'équilibre du pH dans les cellules et les tissus . En inhibant ces enzymes, this compound perturbe la régulation du pH dans les cellules cancéreuses, ce qui entraîne une réduction de la prolifération cellulaire, de la migration et de la croissance tumorale .
Cibles moléculaires et voies :
Anhydrase carbonique IX et XII : this compound se lie aux sites actifs de ces enzymes, empêchant leur activité catalytique.
Voies cellulaires : L'inhibition de l'anhydrase carbonique IX et XII affecte diverses voies cellulaires, y compris celles impliquées dans la survie cellulaire, la prolifération et la migration.
Comparaison Avec Des Composés Similaires
U-104 est unique par sa haute sélectivité et sa puissance pour l'anhydrase carbonique IX et l'anhydrase carbonique XII par rapport aux autres inhibiteurs de l'anhydrase carbonique . Des composés similaires comprennent :
Acétazolamide : Un inhibiteur de l'anhydrase carbonique moins sélectif utilisé principalement pour le traitement du glaucome et du mal des montagnes.
Méthazolamide : Un autre inhibiteur de l'anhydrase carbonique avec une activité plus large mais moins de spécificité pour l'anhydrase carbonique IX et XII.
La spécificité de this compound pour l'anhydrase carbonique IX et XII le rend particulièrement précieux pour la recherche et la thérapie du cancer, car ces enzymes sont souvent surexprimées dans les tumeurs .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S/c14-9-1-3-10(4-2-9)16-13(18)17-11-5-7-12(8-6-11)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZNWPYLCNRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178606-66-1 | |
| Record name | SLC-0111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178606661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 178606-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SLC-0111 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM9DBL9JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


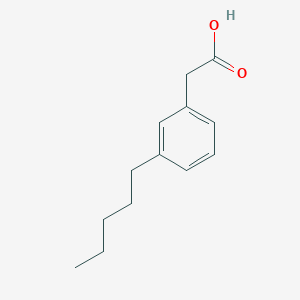
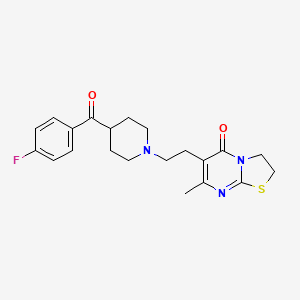
![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
![11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione](/img/structure/B1681743.png)
